molecular formula C9H5Cl2FN2O B8609273 5-(5-Chloro-2-fluoro-phenyl)-3-chloromethyl-[1,2,4]oxadiazole

5-(5-Chloro-2-fluoro-phenyl)-3-chloromethyl-[1,2,4]oxadiazole

Cat. No. B8609273
M. Wt: 247.05 g/mol
InChI Key: YGEDNRXHGQJYQE-UHFFFAOYSA-N
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Patent
US07576077B2

Procedure details

The acyclic intermediate was prepared from 2-fluoro-5-chlorobenzoic acid (550 mg, 3.15 mmol), EDCI (665 mg, 3.47 mmol), HOBT (469 mg, 3.47 mmol) and 2-chloro-N-hydroxy-acetamidine (377 mg, 3.47 mmol) in DMF (10 mL). To effect cyclization to oxadiazole, DMF (15 mL) was added to the intermediate residue and the mixture was heated for 1 hour. The product was purified by flash column chromatography using 10% ethyl acetate in hexane afforded the title compound (438 mg, 56% yield over 2 steps, white solid). 1H NMR (CDCl3) δ (ppm): 8.16 (m, 1H), 7.58 (m, 1H), 7.29 (m, 1H), 4.72 (s, 3H).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
377 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[Cl:33][CH2:34][C:35]([NH:37]O)=[NH:36].C1C2C(C3ON=C(N)N=3)CN(C2)C1>CN(C=O)C>[Cl:11][C:8]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([C:4]2[O:6][N:37]=[C:35]([CH2:34][Cl:33])[N:36]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
665 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
469 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
377 mg
Type
reactant
Smiles
ClCC(=N)NO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN2CC1C(C2)C3=NC(=NO3)N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1=NC(=NO1)CCl)F
Measurements
Type Value Analysis
AMOUNT: MASS 438 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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